Nanomolar CK2 Inhibition Potency Relative to Classical CK2 Inhibitors DRB and TBB
Casein Kinase II Inhibitor IV (IC50 = 9 nM) demonstrates approximately 500-fold greater potency against CK2 than the classical inhibitor DRB (IC50 = 4–10 μM) and approximately 100-fold greater potency than TBB (IC50 = 0.9 μM) in biochemical assays [1]. This potency differential places the compound in a distinct operational concentration range for cellular studies compared to first-generation CK2 inhibitors.
| Evidence Dimension | CK2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | DRB: 4–10 μM; TBB: 0.9 μM |
| Quantified Difference | ~500-fold more potent than DRB; ~100-fold more potent than TBB |
| Conditions | In vitro biochemical CK2 enzyme assay |
Why This Matters
The nanomolar potency enables effective CK2 inhibition at concentrations that minimize solvent (DMSO) exposure and reduce the risk of off-target effects associated with higher micromolar dosing of less potent inhibitors.
- [1] Sarno S, Reddy H, Meggio F, Ruzzene M, Davies SP, Donella-Deana A, Shugar D, Pinna LA. Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2'). FEBS Lett. 2001;496(1):44-48. View Source
